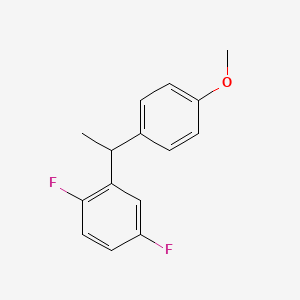

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene

Descripción

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is a fluorinated aromatic compound featuring a 1,4-difluorobenzene core substituted with a 1-(4-methoxyphenyl)ethyl group. Such compounds are often intermediates in pharmaceuticals or agrochemicals, given their tunable electronic and steric profiles .

Propiedades

IUPAC Name |

1,4-difluoro-2-[1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2O/c1-10(11-3-6-13(18-2)7-4-11)14-9-12(16)5-8-15(14)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAUJGYHZCWLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-difluorobenzene and 4-methoxyphenylacetic acid.

Reaction Conditions: The key step involves the Friedel-Crafts alkylation reaction, where 1,4-difluorobenzene is reacted with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene may involve large-scale Friedel-Crafts alkylation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H14F2O

- Molecular Weight : 248.27 g/mol

- CAS Number : 2484889-24-7

The compound features a difluorobenzene structure with an ethyl group attached to a methoxyphenyl moiety, which contributes to its reactivity and potential applications in diverse fields.

Medicinal Chemistry Applications

- Antiviral Activity : Research has indicated that derivatives of difluorobenzene compounds exhibit significant antiviral properties. For instance, studies have evaluated the anti-HIV activity of similar compounds, demonstrating their potential as therapeutic agents against viral infections .

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For example, compounds with similar frameworks have been explored for their ability to inhibit specific enzyme pathways critical in cancer treatment .

- Drug Development : The synthesis and evaluation of 1,4-difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene derivatives are ongoing in drug discovery programs aimed at developing new treatments for various diseases, including cancer and viral infections .

Material Science Applications

- Dye-Sensitized Solar Cells : The compound's electronic properties make it suitable for applications in dye-sensitized solar cells (DSSCs). Research has shown that derivatives can enhance the efficiency of light absorption and conversion into electrical energy, contributing to renewable energy technologies .

- Organic Electronics : Due to its favorable charge transport characteristics, 1,4-difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve performance metrics such as brightness and efficiency .

Environmental Applications

- Pollution Monitoring : The compound's fluorinated nature allows it to be utilized as a marker for environmental studies, particularly in tracking pollutants in water systems. Its stability and resistance to degradation make it an ideal candidate for monitoring contamination levels over time .

- Biodegradation Studies : Understanding how such compounds degrade in various environments is crucial for assessing their ecological impact. Studies focusing on the biodegradation pathways of similar fluorinated compounds provide insights into their environmental persistence and potential remediation strategies .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral development | Significant anti-HIV activity observed |

| Pharmaceutical intermediates | Enhances biological activity in drug synthesis | |

| Material Science | Dye-sensitized solar cells | Improved light absorption efficiency |

| Organic electronics | Enhanced charge transport properties | |

| Environmental Studies | Pollution monitoring | Effective as a marker for water contamination |

| Biodegradation studies | Insights into environmental persistence |

Case Studies

- Case Study 1 : A study published in Nature demonstrated the synthesis of antiviral agents based on the difluorobenzene framework, showing promising results against HIV strains with minimal cytotoxicity .

- Case Study 2 : Research conducted on the application of difluorinated compounds in DSSCs highlighted a significant increase in energy conversion efficiency when incorporated into the cell architecture, leading to further investigations into their commercial viability .

Mecanismo De Acción

The mechanism of action of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

2-Ethynyl-1,4-difluoro-benzene (CAS 956386-38-2)

- Structure : A 1,4-difluorobenzene core with an ethynyl substituent.

- Properties: Molecular weight: 152.12 g/mol (vs. ~264.27 g/mol for the target compound). Boiling point: Not reported, but lower than the target due to smaller substituents. Safety: Requires precautions for inhalation; immediate oxygen therapy is recommended if breathing is impaired .

Comparison :

- The ethynyl group in 2-ethynyl-1,4-difluoro-benzene increases reactivity compared to the ethyl-methoxyphenyl group in the target compound.

- The target’s methoxyphenyl substituent likely enhances lipophilicity (higher logP), impacting solubility and bioavailability.

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene (CAS 1784557-96-5)

Comparison :

- The bromo-difluoroethyl group introduces higher molecular weight and polarizability than the target’s methoxyphenyl-ethyl group.

- The target compound’s methoxy group may reduce electrophilicity compared to bromine, altering reaction pathways in synthesis.

Methoxyphenyl-Substituted Compounds

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine Intermediate)

Comparison :

- Synthesis of the target may borrow phase-transfer catalysis methods from this intermediate’s preparation.

Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b)

Comparison :

- The imidazole core in 5b confers heterocyclic reactivity, absent in the target’s purely aromatic system.

- Both compounds’ methoxyphenyl groups may similarly influence solubility and crystallinity.

Data Tables

Table 1: Physical Properties of Comparable Compounds

*Estimated based on structural analogs.

Key Research Findings

Fluorine Substituents : 1,4-Difluorobenzene derivatives exhibit enhanced thermal stability and electron-deficient aromatic cores, making them suitable for cross-coupling reactions .

Safety Considerations : Fluorinated aromatics with small substituents (e.g., ethynyl) require stringent inhalation safeguards, whereas bulkier analogs (e.g., methoxyphenyl-ethyl) may pose lower volatility risks .

Actividad Biológica

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluorobenzene core substituted with a methoxyphenyl ethyl group. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, making them valuable in drug development.

Antimicrobial Properties

Research indicates that 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens were found to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through various mechanisms:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This includes the activation of caspases and the inhibition of anti-apoptotic proteins.

The biological activity of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways.

- Signaling Pathways : It modulates pathways related to inflammation and cell cycle regulation, which are critical in both antimicrobial and anticancer responses.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fluorinated compounds included 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene. The results indicated that this compound had a potent effect against Gram-positive and Gram-negative bacteria, with an MIC value comparable to that of kanamycin against E. coli .

Study 2: Anticancer Potential

In a separate investigation focusing on cancer cell lines (HeLa and MCF-7), 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The study highlighted its potential as a lead compound for further development in cancer therapy .

Data Tables

Q & A

Q. What are the recommended synthetic strategies for 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene?

Methodological Answer: The synthesis can be approached via Friedel-Crafts alkylation using 1,4-difluorobenzene and a 4-methoxyphenethyl halide, leveraging the electron-withdrawing fluorine substituents to direct electrophilic substitution at the ortho/para positions. Alternatively, nucleophilic aromatic substitution (e.g., replacing fluorine with a methoxyphenethyl group under basic conditions) is viable due to the activating effect of the methoxy group. For intermediates, consider reduction of nitro precursors (e.g., converting nitro to amine groups for further functionalization) .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm fluorine positions and NMR to resolve the ethyl and methoxyphenyl groups. Compare chemical shifts with analogous difluorobenzene derivatives (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) .

- X-ray Diffraction (XRD): For crystallizable derivatives, single-crystal XRD provides unambiguous structural confirmation (e.g., as demonstrated for 1,4-difluoro-stilbene analogs) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of this compound?

Methodological Answer:

- Electrophilic Substitution: Fluorine directs incoming electrophiles to the meta position relative to the ethyl group.

- Nucleophilic Attack: The fluorine atoms may undergo substitution under strong nucleophilic conditions (e.g., hydroxide or amines).

- Oxidative Stability: The methoxyphenyl group enhances stability against oxidation compared to unsubstituted analogs. Conduct TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 4-methoxyphenethyl group?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates.

- Temperature Gradients: Use controlled heating (e.g., 60–100°C) to balance reaction speed and side-product formation.

- Monitoring Tools: Employ in-situ NMR or HPLC to track progress .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splits)?

Methodological Answer:

- Variable-Temperature NMR: Detect rotational isomers or conformational dynamics (e.g., hindered rotation of the ethyl group).

- Computational Validation: Perform DFT calculations to simulate NMR chemical shifts and compare with experimental data.

- Cross-Technique Correlation: Combine XRD (for solid-state structure) with solution-state NMR to identify solvent-induced effects .

Q. What computational approaches are suitable for predicting biological activity or reactivity?

Methodological Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis.

- DFT for Reactivity: Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- QSAR Modeling: Corrogate substituent effects (e.g., fluorine vs. methoxy) with biological activity using datasets from analogs like benzodiazepine derivatives .

Q. How to design derivatives for enhanced biological activity while maintaining stability?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify the ethyl or methoxyphenyl groups and test antimicrobial/antioxidant activity using standardized assays (e.g., MIC for antimicrobials).

- In Silico Screening: Use tools like AutoDock Vina to predict binding affinities before synthesis.

- Stability Profiling: Assess hydrolytic stability in simulated physiological buffers (pH 2–9) .

Q. What methodologies address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., nitro or amine derivatives) to identify bottlenecks.

- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Design of Experiments (DoE): Use factorial designs to optimize variables like stoichiometry, temperature, and catalyst loading .

Data Analysis and Experimental Design

Q. How to statistically validate contradictory results in biological assays?

Methodological Answer:

- Reproducibility Trials: Repeat experiments across multiple batches of the compound to rule out synthetic variability.

- Positive/Negative Controls: Include known bioactive compounds (e.g., fluconazole for antifungal assays) to calibrate results.

- Meta-Analysis: Compare data with structurally similar compounds (e.g., 1,4-difluoro-2-methyl-3-aminobenzene derivatives) to identify trends .

Q. What advanced techniques confirm regioselectivity in substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.